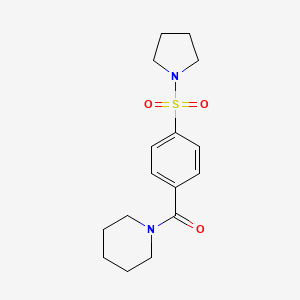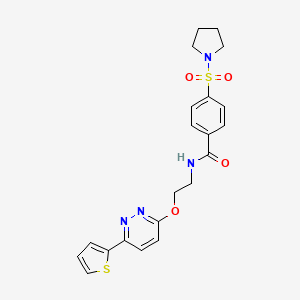
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as CTPO, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTPO is a pyridazinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyridazine derivatives, including those structurally similar to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, have been studied for their corrosion inhibition properties. For instance, Bouklah et al. (2004) investigated the inhibition of steel corrosion in acidic media by pyridazine compounds, finding increased inhibition efficiency with certain structural modifications (Bouklah et al., 2004). Similarly, Mashuga, Olasunkanmi, and Ebenso (2017) demonstrated the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in an acidic environment (Mashuga et al., 2017).
Anticancer Potential
Research by Mehvish and Kumar (2022) focused on synthesizing new pyridazinone derivatives with potential antioxidant activity, which is relevant in the context of cancer research (Mehvish & Kumar, 2022). Flefel et al. (2018) explored novel pyridine derivatives, starting from a compound structurally related to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, for potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Herbicidal Action
Hilton et al. (1969) studied substituted pyridazinone compounds, similar in structure to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, for their herbicidal properties, focusing on the inhibition of photosynthesis in plants (Hilton et al., 1969).
Photovoltaic Applications
Zhao et al. (2009) examined the phase behavior of blends involving poly(3-hexyl thiophene) and derivatives related to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, which is significant in the context of solar cell technology (Zhao et al., 2009).
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXFQCMVUGQSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)
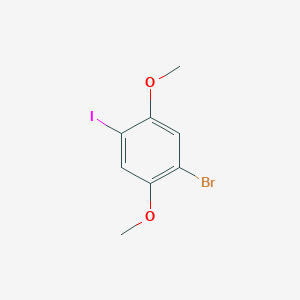

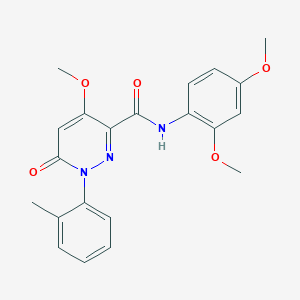
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)
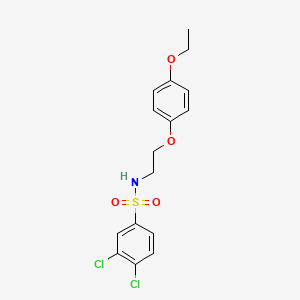
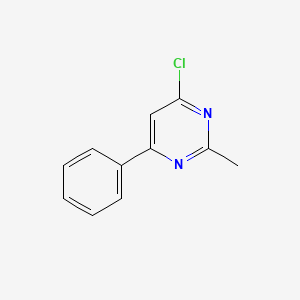
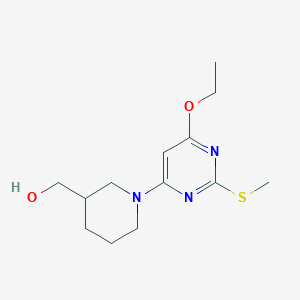

![9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2969085.png)
